molecular formula C16H11BrFNO4S B2390893 methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291867-79-2

methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2390893
CAS No.: 1291867-79-2
M. Wt: 412.23
InChI Key: WVJCGHHJYDSPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a bicyclic core structure fused with a thiazine ring. Key structural features include:

  • 4-(4-Bromophenyl substituent: Introduces steric bulk and lipophilicity.
  • 6-Fluoro substituent: Enhances metabolic stability and electronic modulation.
  • Methyl ester at position 2: Facilitates bioavailability.
  • 1,1-Dioxide functionalization: Stabilizes the thiazine ring via sulfone formation.

The molecular formula is estimated as C₁₇H₁₃BrFNO₄S (molecular weight ~425.3 g/mol), inferred from analogs in the provided evidence .

Properties

IUPAC Name

methyl 4-(4-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFNO4S/c1-23-16(20)15-9-19(12-5-2-10(17)3-6-12)13-8-11(18)4-7-14(13)24(15,21)22/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJCGHHJYDSPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide typically involves multiple steps, starting with the preparation of the benzothiazine core. One common method involves the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions to form the benzothiazine ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or nitro groups .

Scientific Research Applications

Antibacterial Properties

Research indicates that benzothiazine derivatives exhibit notable antibacterial activity. Methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has been evaluated for its effectiveness against various bacterial strains:

  • Target Bacteria :
    • Staphylococcus aureus
    • Pseudomonas aeruginosa
    • Salmonella typhimurium

Studies have shown that compounds within this class can inhibit bacterial growth effectively, making them candidates for developing new antibacterial agents .

Anticancer Activity

Benzothiazine derivatives are also being investigated for their anticancer properties. Research has demonstrated that certain modifications to the benzothiazine structure can enhance cytotoxicity against cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .

Synthetic Routes and Research Applications

The synthesis of this compound typically involves multi-step organic reactions. Notable synthetic strategies include:

  • Formation of the Benzothiazine Ring : Cyclization of appropriate precursors.
  • Fluorination : Introduction of the fluoro group via electrophilic fluorination techniques.
  • Bromination : Selective bromination to achieve the desired substitution pattern on the phenyl ring.

These synthetic methodologies not only facilitate the preparation of this compound but also allow for the exploration of structure-activity relationships in drug design .

Case Studies

Several studies have documented the efficacy of benzothiazine derivatives:

StudyFindings
Ahmad et al. (2014)Identified promising antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with specific derivatives showing MIC values in low µg/mL ranges.
Molteni et al. (2004)Demonstrated that benzothiazine derivatives can inhibit bacterial peptide deformylase effectively, suggesting a novel pathway for antibacterial action.
Badshah and Naeem (2016)Reviewed various benzothiazine compounds exhibiting anticancer properties across multiple cancer cell lines.

Mechanism of Action

The mechanism of action of methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . The anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Structural and Functional Differences

Benzothiazine 1,1-dioxides exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Main Compound 4-(4-Bromophenyl), 6-F C₁₇H₁₃BrFNO₄S ~425.3 High lipophilicity (Br), metabolic stability (F)
Compound B 4-(3-Methoxyphenyl), 6-Br C₁₇H₁₄BrNO₅S 424.265 Increased polarity (methoxy); potential solubility limitations
Compound C 4-(1,3-Benzodioxol-5-yl), 6-F C₁₇H₁₂FNO₆S 377.35 Lower molecular weight; benzodioxole enhances π-π interactions
Compound D 4-Ethoxy, 2-methyl C₁₃H₁₅NO₅S 297.32 Anti-inflammatory, antibacterial; compact structure aids crystallinity

Key Observations:

Fluorine at position 6 (main compound and Compound C) enhances metabolic stability by resisting oxidative degradation .

Crystallinity and Intermolecular Interactions :

  • highlights that substituents like ethoxy or methyl (Compound D) influence crystal packing via C–H···O/S and π-π interactions. The main compound’s bromine and fluorine may similarly affect crystallization behavior .

Biological Activity Trends :

  • Benzothiazine 1,1-dioxides with electron-withdrawing groups (e.g., Br, F) often exhibit anti-inflammatory and antimicrobial properties. The main compound’s bromine and fluorine could synergize for enhanced activity .
  • Methoxy groups (Compound B) may reduce efficacy in hydrophobic targets due to increased polarity .

Biological Activity

Methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. This article reviews its biological activity, synthesis, and possible applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16_{16}H11_{11}BrFNO4_4S
  • Molecular Weight : 412.2 g/mol
  • CAS Number : 1291867-79-2

The structure includes bromine and fluorine substituents that may enhance its reactivity and biological activity compared to other benzothiazine derivatives .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity. In vitro assays have shown moderate to good efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

Research has highlighted the compound's anti-inflammatory properties, particularly in models of carrageenan-induced edema in rats. It has been reported to be significantly more potent than traditional anti-inflammatory drugs like phenylbutazone and indomethacin, indicating its potential for treating inflammatory conditions .

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of Benzothiazine Core : Cyclization of 2-aminobenzenethiol with carboxylic acid derivatives.
  • Electrophilic Fluorination : Introduction of the fluoro group using reagents such as N-fluorobenzenesulfonimide.
  • Bromination and Methyl Substitution : Utilizing brominating agents followed by Friedel-Crafts alkylation to introduce the bromophenyl group.

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of various benzothiazine derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of control compounds.

CompoundMIC (µg/mL)
Methyl 4-(4-bromophenyl)-6-fluoro-4H-benzothiazine32
Phenylbutazone128
Indomethacin256

This data suggests a promising application for this compound in treating bacterial infections .

Case Study 2: Anti-inflammatory Efficacy

In a controlled experiment involving carrageenan-induced inflammation in rats, methyl 4-(4-bromophenyl)-6-fluoro-4H-benzothiazine demonstrated a reduction in paw edema comparable to established anti-inflammatory agents:

TreatmentEdema Reduction (%)
Control0
Phenylbutazone25
Indomethacin30
Methyl Benzothiazine50

These findings underscore the compound's potential as a powerful anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing methyl 4-(4-bromophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide?

  • Methodological Answer : The compound can be synthesized via triazine-mediated coupling reactions. For example, using 2,4,6-trichlorotriazine as a scaffold for introducing substituents (e.g., bromophenyl and fluorophenyl groups) through nucleophilic aromatic substitution. Subsequent cyclization with thiourea derivatives forms the benzothiazine core. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yields (≥75%) . Confirm intermediate structures using 1^1H NMR and LC-MS.

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :

  • 1^1H/13^13C NMR : Expect aromatic proton signals at δ 7.2–8.1 ppm (bromophenyl and fluorophenyl groups) and a singlet for the methyl ester at δ 3.8–4.0 ppm. Carbonyl (C=O) signals appear near δ 165–170 ppm .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]+^+ at m/z 438–440 (isotopic pattern due to bromine).
  • IR : Confirm sulfone (SO2_2) stretching vibrations at 1150–1300 cm1^{-1} .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Brominated compounds require strict safety measures:

  • Eye/Skin Exposure : Immediately flush eyes with water for 15 minutes; wash skin with soap and water (remove contaminated clothing) .
  • Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to avoid bromine release. Use fume hoods for reactions involving volatile intermediates .

Q. What crystallographic tools are suitable for initial structural analysis?

  • Methodological Answer : Use the WinGX suite for data processing and SHELXS/SHELXD for phase determination. Collect single-crystal X-ray data at 100–150 K (Mo-Kα radiation). Resolve the sulfone group geometry (S–O bond lengths: ~1.43 Å) and confirm planarity of the benzothiazine ring .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed?

  • Methodological Answer : For high-resolution data, employ SHELXL with the TWIN/BASF commands to model twinning. For disorder in the bromophenyl group, split the atom positions and refine occupancy ratios. Validate using Rint_{int} < 0.05 and Δρ < 1.0 eÅ3^{-3} .

Q. What experimental designs are optimal for studying environmental fate and degradation pathways?

  • Methodological Answer : Follow a tiered approach:

  • Lab Studies : Use OECD 301D (ready biodegradability) and hydrolytic stability tests (pH 4–9, 50°C). Monitor bromine release via ion chromatography.
  • Field Studies : Apply randomized block designs (split plots for soil types) to assess photodegradation and microbial breakdown. Quantify residues via HPLC-MS/MS .

Q. How can data contradictions between computational and experimental results be resolved?

  • Methodological Answer :

  • Validation : Compare DFT-calculated NMR shifts (Gaussian09, B3LYP/6-31G**) with experimental data. Adjust solvation models (e.g., PCM for DMSO) to improve accuracy.
  • Replication : Repeat synthetic batches to rule out impurities. Cross-validate XRD bond angles with DFT-optimized geometries .

Q. What strategies enhance structure-activity relationship (SAR) studies for bioactivity screening?

  • Methodological Answer :

  • Analog Synthesis : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
  • Biological Assays : Use dose-response curves (IC50_{50}) in enzyme inhibition studies (e.g., kinase assays). Correlate sulfone group geometry (from XRD) with activity using QSAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.